molecular formula C9H7ClO4 B3016607 Methyl 5-chloro-3-formyl-2-hydroxybenzoate CAS No. 87633-23-6

Methyl 5-chloro-3-formyl-2-hydroxybenzoate

Cat. No. B3016607
CAS RN: 87633-23-6
M. Wt: 214.6
InChI Key: BKMPCMXOQXGTJN-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-formyl-2-hydroxybenzoate is a compound that is structurally related to various benzoate esters and derivatives. These compounds are often used in pharmaceuticals, cosmetics, and as intermediates in organic synthesis. The related compounds have been studied for their various properties, including their crystal structures, synthesis methods, and potential biological activities.

Synthesis Analysis

The synthesis of related compounds often involves the formation of esters or Schiff bases from hydroxybenzoic acid derivatives. For instance, the synthesis of 5-(4-Carboxyphenyl)-10,15,20-tris(3-Hydroxyphenyl)chlorin was achieved starting from methyl 4-formylbenzoate through a series of reactions including Alder reaction, esterolysis, reduction, and selective oxidation . Similarly, the synthesis of other related compounds involves the use of conventional methods to obtain esters (X = CH3) and Schiff's bases (Z = N-aryl) . These methods yield the compounds in satisfactory purity and are crucial for further applications in various fields.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray crystallography. For example, the crystal structure of the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid was determined, revealing details about bond lengths, angles, and intramolecular hydrogen bonding . Another study on 6-Carbomethoxy-4-formyl-2-methyl-5-pivaloyloxymethyl-1,3-benzenediol, an intermediary of a metabolite, provided insights into its crystal structure and molecular interactions . These analyses are essential for understanding the physical properties and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of benzoate derivatives is influenced by their functional groups. For instance, the presence of formyl groups in compounds like 4-hydroxy-5-formylbenzoic acid derivatives allows for further reactions to form esters and Schiff bases, which have been shown to possess antimicrobial activity . The coupling reactions, as seen in the synthesis of isobenzofuran derivatives, are also significant, as they can yield products with interesting chemical and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives, such as methyl 4-hydroxybenzoate, have been characterized using various analytical techniques. Liquid chromatography methods have been developed for the quantitative analysis of methyl and propyl p-hydroxybenzoates in pharmaceutical formulations . The crystal structure and intermolecular interactions of methyl 4-hydroxybenzoate were analyzed using Hirshfeld surface analysis, and computational calculations were performed to correlate experimental data with theoretical models . These studies provide a comprehensive understanding of the properties of these compounds, which is crucial for their application in different industries.

Scientific Research Applications

Synthesis of Substituted Salicylaldehydes

Methyl 5-chloro-3-formyl-2-hydroxybenzoate has been utilized in the synthesis of salicylaldehydes with electron-withdrawing groups. This process involves the formylation of corresponding phenols with hexamethylenetetramine in various strong acids. Such reactions demonstrate better yields compared to traditional methods like the Duff reaction, indicating the compound's effectiveness in organic synthesis (Suzuki & Takahashi, 1983).

properties

IUPAC Name

methyl 5-chloro-3-formyl-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)7-3-6(10)2-5(4-11)8(7)12/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMPCMXOQXGTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-3-formyl-2-hydroxybenzoate

Synthesis routes and methods

Procedure details

193 g of 5-chloro-3-formyl-2-hydroxybenzoic acid are dissoved in 2 liters of methanol and the solution is saturated with hydrogen chloride. 100 ml of thionyl chloride are added to the solution and the mixture is refluxed for 8 hours. After cooling, the resultant crystals are collected by filtration and dried to give 190 g of methyl 5-chloro-3-formyl-2-hydroxybenzoate.
Quantity
193 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
reactant
Reaction Step Four

Citations

For This Compound
1
Citations
Y Suzuki, H Takahashi - Chemical and pharmaceutical bulletin, 1983 - jstage.jst.go.jp
… with electron-withdrawing groups, ie, 2—hydroxy—5-nitrobenzal— dehyde (2a), methyl 3-forrnyl—4—hydroxybenzoate (2b), methyl 5—chloro-3-formyl-2hydroxybenzoate (20), 3,5—…
Number of citations: 62 www.jstage.jst.go.jp

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